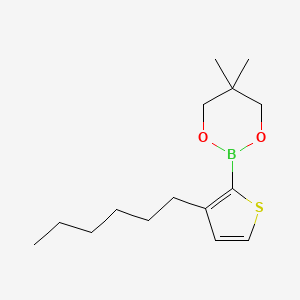
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester derivative of thiophene. This compound is notable for its applications in organic electronics, particularly in the synthesis of conjugated polymers used in optoelectronic devices. The presence of the boronic ester group allows it to participate in various cross-coupling reactions, making it a valuable building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-hexylthiophene with a boronic ester reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-hexylthiophene-2-boronic acid pinacol ester is reacted with an appropriate halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like 1,4-dioxane, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Cross-Coupling Reactions: It participates in Suzuki-Miyaura, Stille, and Heck reactions, forming carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of dihydrothiophenes.
Substitution Reactions: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).
Major Products
Conjugated Polymers: Used in optoelectronic devices.
Functionalized Thiophenes: With various substituents for further chemical transformations.
Wissenschaftliche Forschungsanwendungen
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: As a building block for the development of new materials with unique electronic and optical properties.
Chemical Biology: Utilized in the synthesis of fluorescent probes and sensors.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The thiophene ring’s electronic properties also play a role in stabilizing intermediates and facilitating the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hexylthiophene-2-boronic acid pinacol ester: Another boronic ester derivative of thiophene used in similar applications.
2,5-Dibromo-3-hexylthiophene: Used in the synthesis of conjugated polymers.
4,4,5,5-Tetramethyl-2-(3-hexylthiophen-2-yl)-1,3,2-dioxaborolane: A closely related compound with similar reactivity.
Uniqueness
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific structure, which provides a balance of solubility, reactivity, and stability. Its ability to participate in various cross-coupling reactions makes it a versatile building block in organic synthesis, particularly for applications in organic electronics and material science.
Eigenschaften
CAS-Nummer |
817181-84-3 |
|---|---|
Molekularformel |
C15H25BO2S |
Molekulargewicht |
280.2 g/mol |
IUPAC-Name |
2-(3-hexylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H25BO2S/c1-4-5-6-7-8-13-9-10-19-14(13)16-17-11-15(2,3)12-18-16/h9-10H,4-8,11-12H2,1-3H3 |
InChI-Schlüssel |
XGMZNFOPPSSSRN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CS2)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12515301.png)
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)
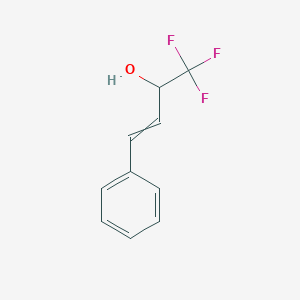
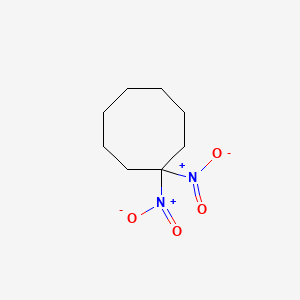

![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
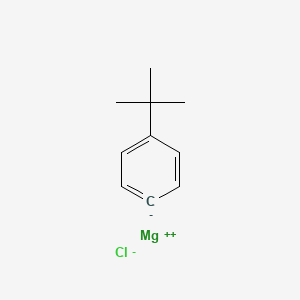
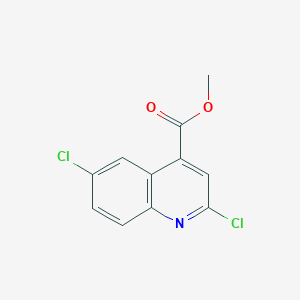
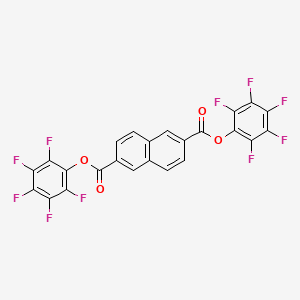
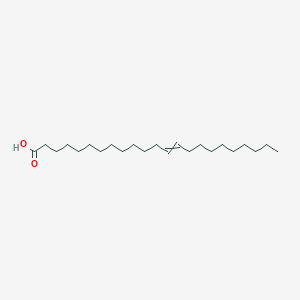
![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)

